molecular formula C13H12FN3O B2518326 6-Fluoro-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}quinazoline CAS No. 2097895-29-7

6-Fluoro-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}quinazoline

Numéro de catalogue B2518326
Numéro CAS: 2097895-29-7
Poids moléculaire: 245.257
Clé InChI: JXCFTFQEIVDUNY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of fluorine-substituted quinazoline derivatives has been explored in the context of developing compounds with potential anti-inflammatory activity. In one study, two derivatives of 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine (BQA) were synthesized through Michael addition reactions. These reactions involved guanidine hydrochloride and α,β-unsaturated ketones, specifically (E)-2-(2-fluorobenzylidene)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one and (E)-2-(4-fluorobenzylidene)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one. The process resulted in a pair of isomers, each with a chiral carbon atom, which crystallized in an achiral space group. The chloride ion present in the structure played a crucial role in the formation of a 3D network through hydrogen bonds and π-π interactions .

Molecular Structure Analysis

The molecular structure of the synthesized BQA derivatives was determined using single-crystal X-ray diffraction. This analysis revealed that the compounds possess chiral carbon atoms and crystallize in the achiral space group P21/c. The presence of the chloride ion as a hydrogen-bond acceptor was significant in the formation of the molecular structure, contributing to the stability of the 3D network formed by intermolecular hydrogen bonds and π-π interactions .

Chemical Reactions Analysis

The chemical reactivity of the BQA derivatives was not explicitly detailed in the provided data. However, the synthesis process involving Michael addition suggests that the compounds can participate in reactions typical for amines and unsaturated ketones. The presence of fluorine atoms may influence the reactivity, as fluorine is known to be an electron-withdrawing group that can affect the electronic properties of the molecule .

Physical and Chemical Properties Analysis

The physical properties of the BQA derivatives were enhanced compared to the starting ketones, with solubilities exceeding 50 mg/ml in water or PBS buffer at room temperature. This improvement in solubility is advantageous for potential biological applications. The chemical properties, such as the potential for anti-inflammatory activity, were also investigated. The derivatives displayed more potent inhibitory effects on LPS-induced NO secretion than the starting ketones, indicating their potential as anti-inflammatory agents. The fluorine substituents, whether in the ortho or para position, contributed to this increased activity .

In another study, a series of chiral quinolones with a fluorocyclopropyl group were synthesized, focusing on the stereochemical and physicochemical properties of the molecules. The absolute configurations of the moieties were determined by X-ray crystallographic analysis. The stereochemical structure-activity relationship studies showed that certain stereoisomers were more potent against Gram-positive and Gram-negative bacteria. One compound, in particular, demonstrated moderate lipophilicity and favorable pharmacokinetic profiles, suggesting its potential as an antibacterial agent .

Applications De Recherche Scientifique

Potent Antibacterial Activity Against Respiratory Pathogens

Research highlights the design and synthesis of novel quinazoline derivatives, such as those incorporating a 6-fluoroquinolone structure, demonstrating potent in vitro antibacterial activity against a range of respiratory pathogens. These include both gram-positive bacteria like Streptococcus pneumoniae and Staphylococcus aureus, and gram-negative bacteria such as Haemophilus influenzae and Moraxcella catarrhalis. Notably, compounds have shown effectiveness against multidrug-resistant Streptococcus pneumoniae and quinolone-resistant Staphylococcus aureus, along with excellent in vivo activity in murine pneumonia models caused by multidrug-resistant pathogens (Odagiri et al., 2013).

Antimicrobial Evaluation of Novel Quinazolinone Derivatives

Another study synthesized novel fluorine-containing derivatives that exhibited remarkable in vitro antimicrobial potency. This research underscores the potential of quinazolinone derivatives as a base for developing new antimicrobial agents capable of addressing both bacterial and fungal infections. The synthesized compounds were evaluated against various strains, including Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans, showing significant antimicrobial activity (Desai et al., 2013).

Novel Synthesis Approaches and Antifungal Activity

Innovative synthesis methods for quinazoline derivatives have been developed, leading to compounds with notable antifungal activities. These studies provide insights into the structural requirements for antimicrobial efficacy and offer new avenues for developing treatments against fungal infections. For instance, certain derivatives have shown high inhibitory effects on fungi growth, with potential applications in combating fungal pathogens (Xu et al., 2007).

Antimycobacterial Activities and Phototoxic Evaluation

Quinazoline derivatives have also been evaluated for their antimycobacterial activities, with some compounds demonstrating potent in vitro and in vivo activity against Mycobacterium tuberculosis, including multi-drug resistant strains. This highlights the potential of quinazoline-based compounds in addressing challenging bacterial infections resistant to conventional treatments (Dinakaran et al., 2008).

Propriétés

IUPAC Name

5-(6-fluoroquinazolin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O/c14-8-1-2-12-11(3-8)13(16-7-15-12)17-5-10-4-9(17)6-18-10/h1-3,7,9-10H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCFTFQEIVDUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C3=NC=NC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}quinazoline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.